[1-(2-Methoxy-5-methylphenyl)ethyl](propyl)amine [1-(2-Methoxy-5-methylphenyl)ethyl](propyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707910
InChI: InChI=1S/C13H21NO/c1-5-8-14-11(3)12-9-10(2)6-7-13(12)15-4/h6-7,9,11,14H,5,8H2,1-4H3
SMILES:
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol

[1-(2-Methoxy-5-methylphenyl)ethyl](propyl)amine

CAS No.:

Cat. No.: VC17707910

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Methoxy-5-methylphenyl)ethyl](propyl)amine -

Specification

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
IUPAC Name N-[1-(2-methoxy-5-methylphenyl)ethyl]propan-1-amine
Standard InChI InChI=1S/C13H21NO/c1-5-8-14-11(3)12-9-10(2)6-7-13(12)15-4/h6-7,9,11,14H,5,8H2,1-4H3
Standard InChI Key HHOGLLSTOFCHFT-UHFFFAOYSA-N
Canonical SMILES CCCNC(C)C1=C(C=CC(=C1)C)OC

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a 2-methoxy-5-methylphenyl group attached to an ethylamine backbone, with a propyl substituent on the nitrogen atom. Its IUPAC name, 1-(2-Methoxy-5-methylphenyl)ethylamine, reflects this arrangement (Figure 1) . The molecular formula C₁₃H₂₁NO corresponds to a molecular weight of 207.31 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1017032-38-0 (primary)
Alternate CAS Number1019534-32-7 (discrepancy)
Purity≥97% (industrial grade)
Molecular Weight207.31 g/mol
SolubilityLikely lipophilic (estimated)

The discrepancy in CAS numbers (1017032-38-0 vs. 1019534-32-7) may arise from registry errors or isomer differentiation, though structural confirmation data are absent in public domains .

Spectroscopic Data

While nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for this specific compound are unavailable, analogous structures suggest characteristic signals:

  • ¹H NMR: Aromatic protons at δ 6.5–7.2 ppm (methoxy and methyl groups), ethylenic protons at δ 1.2–1.5 ppm, and propylamine protons at δ 2.4–3.1 ppm .

  • IR: Stretching vibrations for N-H (~3300 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Synthetic Methodologies

Industrial Synthesis

MolCore BioPharmatech’s patented route involves reductive amination of 2-methoxy-5-methylacetophenone with propylamine under catalytic hydrogenation (Scheme 1) :

2-Methoxy-5-methylacetophenone + PropylamineH2/Pd-C[1-(2-Methoxy-5-methylphenyl)ethyl](propyl)amine\text{2-Methoxy-5-methylacetophenone + Propylamine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{[1-(2-Methoxy-5-methylphenyl)ethyl](propyl)amine}

Key steps include:

  • Aldehyde Formation: Oxidation of 2-methoxy-5-methylphenylethanol to the corresponding aldehyde .

  • Reductive Amination: Reaction with propylamine using palladium on carbon (Pd-C) under hydrogen atmosphere .

  • Purification: Distillation under reduced pressure (82–85°C) to achieve >99.7% purity .

Table 2: Optimized Reaction Conditions

ParameterValueSource
Temperature80–145°C
CatalystPd-C (5% w/w)
Reaction Time10–18 hours
Yield56–84%

Future Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.

  • Target Identification: Screen against neurotransmitter receptors (e.g., dopamine, serotonin).

  • Process Optimization: Improve yield via flow chemistry or enzymatic catalysis .

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